Benzyl 2-amino-2-thioxoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

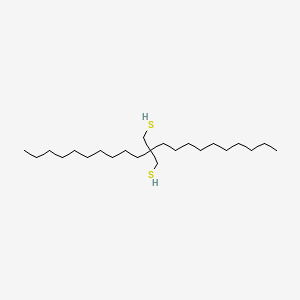

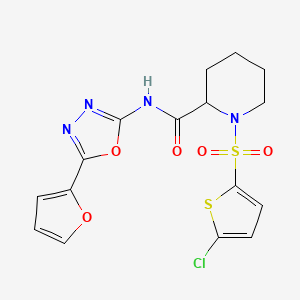

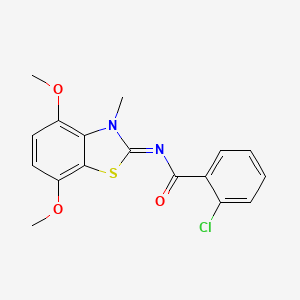

Benzyl 2-amino-2-thioxoacetate is an organic compound with the molecular formula C9H9NO2S . It has a molecular weight of 195.24 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a 2-amino-2-thioxoacetate group . The SMILES representation of the molecule isC1=CC=C (C=C1)COC (=O)C (=S)N . Physical And Chemical Properties Analysis

This compound is stored sealed in dry conditions at 2-8°C . Its boiling point is not specified . As an amine, it has the ability to act as a weak organic base .Wissenschaftliche Forschungsanwendungen

1. Blocker of Excitatory Amino Acid Transporters

Benzyl 2-amino-2-thioxoacetate derivatives, such as DL-threo-beta-Benzyloxyaspartate (DL-TBOA), are potent inhibitors of sodium-dependent glutamate/aspartate transporters. DL-TBOA has been shown to be a competitive blocker of glutamate transporters, useful for investigating the physiological roles of these transporters without significant effects on ionotropic or metabotropic glutamate receptors (Shimamoto et al., 1998).

2. Synthesis of Benzo[b]thiophene Derivatives

This compound is involved in the synthesis of benzo[b]thiophene derivatives, which are significant due to their use as selective estrogen receptor modulators. These derivatives are usually synthesized by intramolecular cyclization, and the methodology for their synthesis involves aromatic nucleophilic substitution reactions and Heck-type coupling (David et al., 2005).

3. Synthesis of 1,2,4-Triazin-5(2H)-ones

The compound is used in the ultrasound-promoted cyclocondensation of N1-amino-N2-arylmethyl-guanidines with ethyl 2-amino-2-thioxoacetate to produce novel 3,6-diamino-substituted 1,2,4-triazin-5(2H)-ones. These compounds have shown potential for regioselective acylation, indicating potential applications in chemical synthesis and pharmaceutical research (Geffken & Köllner, 2010).

4. Corrosion Inhibitors for Carbon Steel

This compound derivatives have been studied as corrosion inhibitors for carbon steel in acidic environments. Their corrosion inhibition efficiency was measured using various methods, demonstrating that these inhibitors offer stability and high inhibition efficiencies against steel corrosion (Hu et al., 2016).

5. Synthesis of Benzo[4,5] Thieno[2,3-d]pyrimidines

It's used in the synthesis of benzo[4,5]thieno[2,3-d]pyrimidines and their derivatives, which have been evaluated for various biological activities, including analgesic, antipyretic, anti-inflammatory, and cytostatic activities. This indicates the compound's relevance in medicinal chemistry for the development of potential therapeutic agents (Vega et al., 1991).

6. Synthesis of Antitumor Agents

The compound is involved in the synthesis of 1-(Arylidene)amino-2-thioxo-imidazolidine-4-ones, which have been investigated for their potential as anti-tumor agents. These compounds have shown significant cytotoxic effects against certain cancer cell lines, indicating their potential application in cancer research (Elhady, 2015).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the target’s function, potentially leading to the observed biological effects.

Biochemical Pathways

Thiazole derivatives, which share structural similarities with this compound, have been found to impact a variety of biochemical pathways . These pathways often involve key biological processes such as inflammation, pain perception, microbial growth, and cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy

Result of Action

Based on the biological activities of similar compounds, it can be hypothesized that this compound may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .

Eigenschaften

IUPAC Name |

benzyl 2-amino-2-sulfanylideneacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c10-8(13)9(11)12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJRARALPXEPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2970495.png)

![N-(benzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2970499.png)

![Methyl 3-(2,6-dichlorophenyl)-5-(2-(3-(2,6-dichlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl)vinyl)-4-isoxazolecarboxylate](/img/structure/B2970500.png)

![2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2970503.png)

![9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester](/img/structure/B2970506.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2970511.png)